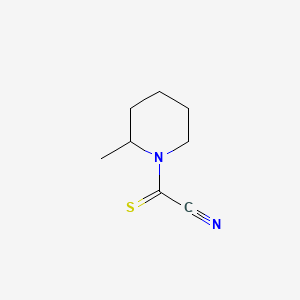
Neotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neotridecanoic acid can be synthesized through the oxidation of tridecane, a long-chain hydrocarbon. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of triglycerides found in natural fats and oils. The hydrolysis process involves heating the triglycerides with water in the presence of a catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), to yield glycerol and fatty acids, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Neotridecanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: It can be reduced to form tridecanol, a long-chain alcohol.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of fragrances and flavors.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: Tridecanol.
Esterification: Methyl tridecanoate, ethyl tridecanoate, and other esters.
Applications De Recherche Scientifique
Neotridecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the quantification of fatty acids in various samples.
Biology: Studied for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Investigated for its potential anti-inflammatory and anthelminthic activities.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
Neotridecanoic acid exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid (myristic acid): A 14-carbon saturated fatty acid with similar properties and applications.
Pentadecanoic acid: A 15-carbon saturated fatty acid with comparable uses in research and industry.
Uniqueness
Neotridecanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its antimicrobial and anti-inflammatory activities make it particularly valuable in medical and biological research .
Propriétés
Formule moléculaire |
C13H26O2 |
|---|---|
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
10,10-dimethylundecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-13(2,3)11-9-7-5-4-6-8-10-12(14)15/h4-11H2,1-3H3,(H,14,15) |
Clé InChI |
VYDBDDDTZMNNMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


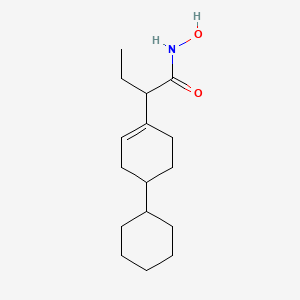
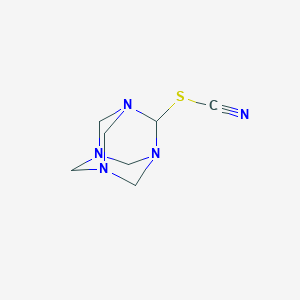
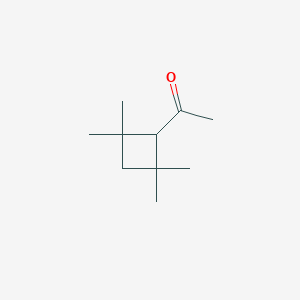
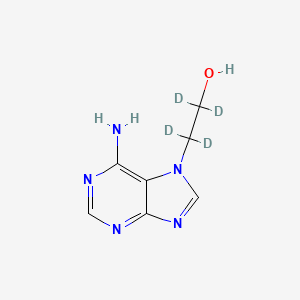
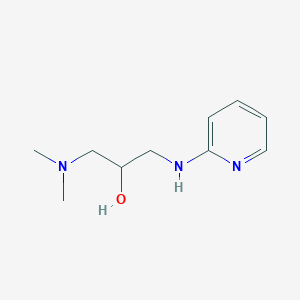
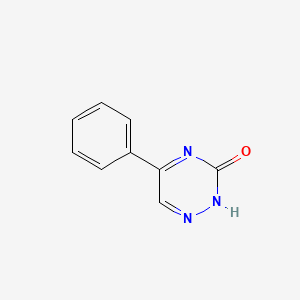
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
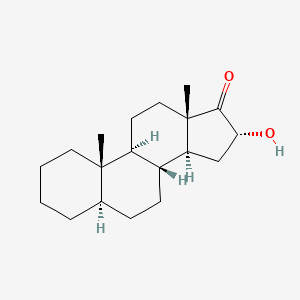
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
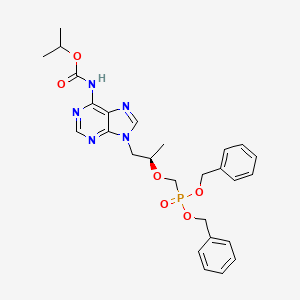

![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
